N-(2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
Description
N-(2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a sulfonylpiperazine core linked to a thiophene-carboxamide moiety. The compound’s piperazine ring enhances conformational flexibility, while the thiophene-carboxamide tail may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O3S2/c1-13-10-17(16(20)11-15(13)19)28(25,26)23-7-5-22(6-8-23)4-3-21-18(24)14-2-9-27-12-14/h2,9-12H,3-8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMFTZCKCVRSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Activity and Selectivity Insights
- serotonin 5-HT₆) .
- Thiophene vs.
- Linker Flexibility : The ethyl linker in the target compound allows greater rotational freedom compared to rigid tricyclic systems (e.g., 455880-23-6), which could impact entropic penalties during receptor binding .
ADME/Toxicity Considerations
- The dichloro-methylphenyl group in the target compound may increase CYP450 enzyme inhibition risk compared to fluorine-containing analogs (e.g., 731783-31-6) .
- Thiophene rings are associated with idiosyncratic toxicity risks, whereas benzofuran derivatives (e.g., 950245-97-3) may exhibit safer metabolic profiles .
Research Findings and Data Limitations
- Gaps in Evidence : Specific IC₅₀ values, in vivo efficacy, or toxicity data for the target compound are absent in the provided sources.
- Hypothetical Applications : Based on structural analogs, the compound may show promise in neurological disorders (e.g., schizophrenia) or cancer (via sulfonamide-mediated carbonic anhydrase inhibition) .
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